molecular formula C11H8Cl2N2OS B270214 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B270214
M. Wt: 287.2 g/mol
InChI Key: MHBBSGWHONRJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as DTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent cytotoxicity against cancer cells, especially in breast cancer and lung cancer cell lines. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown promising results in treating neurological disorders such as Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but several studies suggest that it acts by inhibiting the activity of various enzymes and signaling pathways. For instance, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to activate the AMPK signaling pathway, which is involved in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, reducing inflammation, and improving cognitive function. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in treating metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One of the areas of interest is to investigate the potential of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in combination therapy with other anticancer agents. Another area of research is to explore the molecular targets of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and its downstream signaling pathways. Furthermore, the development of novel formulations and delivery systems for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide could enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in animal models and clinical trials could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is a promising compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The synthesis method of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is simple and efficient, and the compound exhibits potent cytotoxicity and anti-inflammatory properties. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has several biochemical and physiological effects, and its low toxicity profile makes it a promising candidate for further preclinical and clinical studies. Finally, the investigation of future directions for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide research could provide valuable insights into its therapeutic potential.

properties

Product Name

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(5-9(8)13)6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16)

InChI Key

MHBBSGWHONRJOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3,4-dichloro-phenyl)-acetic acid (500 mg, 2.4 mmol)in N,N-dimethylformamide (15 mL) at 25° C. was added HBTU (1.02 g, 2.7 mmol), 2-aminothiazole (360 mg, 3.6 mmol) and diisopropylethylamine (1.25 mL, 7.2 mmol). The reaction mixture was stirred for 16 h, then was diluted with water (10 mL) and extracted with ethyl acetate (3×15 mL). The combined organic layers were washed in turn with water (1×10 mL), 1N sodium hydroxide (1×10 mL), 1 N hydrochloric acid (1×10 mL) and brine (1×10 mL), then were dried over sodium sulfate, filtered and evaporated under reduced pressure. The residual material was purified by flash chromatography (Merck Silica gel 60, 230-400 mesh, 50150 hexanes/ethyl acetate) to furnish rac-2-(3,4-dichloro-phenyl)-N-thiazol-2-yl-acetamide (480 mg, 70% yield) as a light yellow solid, mp 169.8-172.3° C. EI-HRMS m/e calcd for C11H8N2OSCl2 (M+) 285.9734, found 285.9734.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.